![molecular formula C15H14ClNO2S B14415597 Methyl {3-chloro-4-[(4-methylphenyl)sulfanyl]phenyl}carbamate CAS No. 80199-76-4](/img/structure/B14415597.png)
Methyl {3-chloro-4-[(4-methylphenyl)sulfanyl]phenyl}carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl {3-chloro-4-[(4-methylphenyl)sulfanyl]phenyl}carbamate is an organic compound with a complex structure that includes a carbamate group, a chlorinated aromatic ring, and a sulfanyl-substituted phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl {3-chloro-4-[(4-methylphenyl)sulfanyl]phenyl}carbamate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the chlorination of 4-methylphenyl sulfide to obtain 3-chloro-4-[(4-methylphenyl)sulfanyl]phenyl chloride. This intermediate is then reacted with methyl isocyanate under controlled conditions to form the final carbamate product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination and carbamation processes, utilizing specialized equipment to ensure the purity and yield of the final product. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl {3-chloro-4-[(4-methylphenyl)sulfanyl]phenyl}carbamate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbamate group can be reduced to form corresponding amines.
Substitution: The chlorine atom on the aromatic ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl {3-chloro-4-[(4-methylphenyl)sulfanyl]phenyl}carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl {3-chloro-4-[(4-methylphenyl)sulfanyl]phenyl}carbamate involves its interaction with specific molecular targets and pathways. The carbamate group can inhibit certain enzymes by forming a covalent bond with the active site, leading to the inactivation of the enzyme. The aromatic and sulfanyl groups may also contribute to the compound’s binding affinity and specificity for its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenol, 4-chloro-3-methyl-: Similar structure with a chlorinated aromatic ring and a hydroxyl group.
4-(Methylthio)phenyl N-(3-chloro-4-methylphenyl)carbamate: Similar structure with a sulfanyl-substituted phenyl group and a carbamate group.
Uniqueness
Methyl {3-chloro-4-[(4-methylphenyl)sulfanyl]phenyl}carbamate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity
Propriétés
Numéro CAS |
80199-76-4 |
|---|---|
Formule moléculaire |
C15H14ClNO2S |
Poids moléculaire |
307.8 g/mol |
Nom IUPAC |
methyl N-[3-chloro-4-(4-methylphenyl)sulfanylphenyl]carbamate |
InChI |
InChI=1S/C15H14ClNO2S/c1-10-3-6-12(7-4-10)20-14-8-5-11(9-13(14)16)17-15(18)19-2/h3-9H,1-2H3,(H,17,18) |
Clé InChI |
KNTYCLDRQNFGCK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)SC2=C(C=C(C=C2)NC(=O)OC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



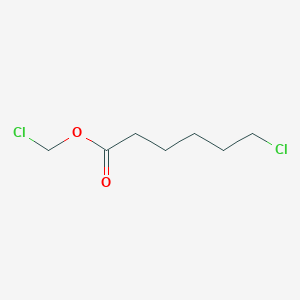


![(Bicyclo[2.2.2]octane-1,4-diyl)bis(trimethylstannane)](/img/structure/B14415543.png)
![1,1'-[Hexane-1,6-diylbis(oxy)]bis[2-(benzyloxy)benzene]](/img/structure/B14415551.png)
![[1,3,5]Triazine-2,4-diamine, 6-chloro-N,N'-dicycloheptyl-](/img/structure/B14415554.png)
![Methyl 2-oxo-5,6-dihydrobenzo[h]chromene-3-carboxylate](/img/structure/B14415557.png)
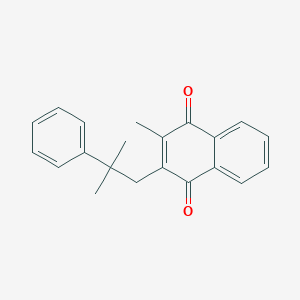
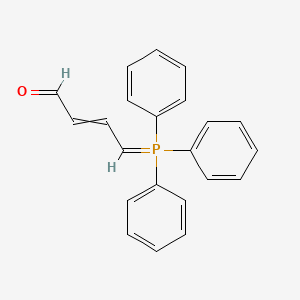

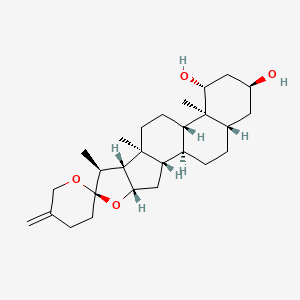
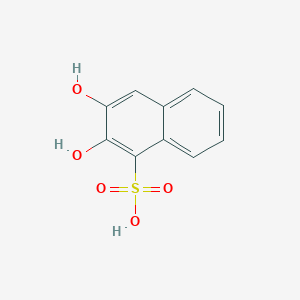
![Methyl 3-[benzyl(cyanomethyl)amino]butanoate](/img/structure/B14415615.png)
